molecular formula C9H8 B14707829 Spiro[4.4]nona-1,3,6,8-tetraene CAS No. 14867-83-5

Spiro[4.4]nona-1,3,6,8-tetraene

Cat. No.: B14707829
CAS No.: 14867-83-5
M. Wt: 116.16 g/mol
InChI Key: CLZMRBFGNUYTSN-UHFFFAOYSA-N
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Description

Historical Context of Spiroconjugation Theory

The concept of spiroconjugation describes the electronic interaction between two π-systems that are connected by a common spiro atom and are oriented perpendicularly to each other. stackexchange.com This through-space interaction, distinct from traditional through-bond conjugation, was a subject of theoretical interest before it was experimentally verified. Early theoretical predictions suggested that such interactions would lead to observable effects on the electronic spectra of these molecules. princeton.edu

The theory posits that the molecular orbitals of the two perpendicular butadiene units within Spiro[4.4]nona-1,3,6,8-tetraene can interact. stackexchange.com Specifically, the highest occupied molecular orbitals (HOMOs) of the two 1,3-butadiene (B125203) fragments possess the correct symmetry to overlap constructively. stackexchange.com This interaction leads to the formation of new molecular orbitals, one stabilized and one destabilized. Because both interacting orbitals are filled, the net result is a slight destabilization, leading to the classification of this compound as having spiro-antiaromatic character. stackexchange.com This destabilization is a key feature of spiro-systems with 4n π-electrons. Conversely, systems with 4n+2 π-electrons exhibit a net stabilization and are considered spiro-aromatic. stackexchange.com

Evolution of Academic Research on Spirocyclic Systems

Initial academic research on spirocyclic systems was largely driven by the desire to understand the fundamental principles of chemical bonding and electronic interactions, with spiroconjugation being a prime focus. acs.org The synthesis of molecules like this compound was a significant achievement that allowed for the experimental validation of theoretical predictions. princeton.eduacs.org Early studies concentrated on comparing the spectral and chemical properties of spiro-compounds with their planar analogues to isolate the effects of spiroconjugation. princeton.edu

Over time, the focus of research has expanded significantly. The unique, rigid, and three-dimensional structures of spiro-compounds have made them attractive building blocks in various fields of chemistry. u-tokyo.ac.jp In materials science, spiro-conjugated molecules are investigated for their potential applications in optoelectronics and as semiconducting materials. u-tokyo.ac.jp Their structural rigidity can lead to enhanced stability and desirable photophysical properties, such as circularly polarized luminescence. u-tokyo.ac.jp Furthermore, the introduction of heteroatoms into the spirocyclic framework allows for the fine-tuning of electronic properties. u-tokyo.ac.jp In the realm of asymmetric synthesis, chiral spirocyclic ligands have been developed and shown to be highly effective in metal-catalyzed reactions. acs.org

Significance of this compound as a Prototypical System in Organic Chemistry

This compound holds a significant place in organic chemistry as a prototypical system for studying spiroconjugation. princeton.edu Its structure, consisting of two cyclopentadiene (B3395910) rings joined by a single spiro-carbon, provides a perfect scaffold to investigate the through-space interaction of two perpendicular π-electron systems. stackexchange.com

The first successful synthesis of this compound was a crucial step that enabled chemists to test the long-standing theoretical predictions about spiroconjugation. princeton.edu Experimental data, particularly from UV spectroscopy, confirmed the theoretical models. For instance, the UV spectrum of this compound showed a significant red shift compared to its partially saturated analogue, Spiro[4.4]nona-1,3-diene, which was consistent with the predicted electronic interactions. princeton.edu The structural effects of spiroconjugation have also been investigated through X-ray crystallography. acs.org

Because of its fundamental importance, this compound continues to be a reference compound in computational and experimental studies aimed at understanding and harnessing the unique properties of spiro-conjugated systems for the development of new functional materials. u-tokyo.ac.jpaip.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14867-83-5

Molecular Formula

C9H8

Molecular Weight

116.16 g/mol

IUPAC Name

spiro[4.4]nona-1,3,6,8-tetraene

InChI

InChI=1S/C9H8/c1-2-6-9(5-1)7-3-4-8-9/h1-8H

InChI Key

CLZMRBFGNUYTSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2(C=C1)C=CC=C2

Origin of Product

United States

Synthetic Methodologies and Strategies

Early Synthetic Approaches to Spiro[4.4]nona-1,3,6,8-tetraene

The first successful synthesis of this compound was a significant achievement in physical organic chemistry, confirming theoretical predictions about its electronic structure. These initial routes were often lengthy and required careful optimization of each step.

A representative early synthesis is summarized in the table below, showcasing a sequence that transforms simple starting materials into the complex spirocyclic diene, which can then be further elaborated.

Table 1: Representative Multi-Step Synthesis Sequence

Step Reactants Reagents/Conditions Product Purpose
1 Diethyl malonate, Allyl bromide Sodium ethoxide Diethyl diallylmalonate Introduction of initial carbon framework
2 Diethyl diallylmalonate Ozonolysis (O₃), then Zn/H₂O Spiro[4.4]nonane-1,6-dione precursor Oxidative cleavage to form ketone precursors
3 Spiro[4.4]nonane-1,6-dione precursor Acid or base Spiro[4.4]nonane-1,6-dione Intramolecular cyclization/condensation
4 Spiro[4.4]nonane-1,6-dione Hydrogenating agents Spiro[4.4]nonane-1,6-diols Reduction of ketones to alcohols

This table represents a generalized pathway based on early synthetic strategies.

Condensation and cyclization reactions are central to the formation of the spirocyclic core. In early syntheses, intramolecular condensation of a diketone precursor was a critical step in forming the second five-membered ring. For instance, the conversion of a diallylated malonic ester derivative, after oxidative cleavage of the double bonds to form aldehydes or ketones, relies on an intramolecular aldol-type condensation to forge the spiro[4.4]nonane skeleton. rsc.org

Furthermore, the generation of the final tetraene often involves a series of elimination reactions from a saturated or partially saturated spiro[4.4]nonane precursor. These cyclization and subsequent elimination steps are crucial for installing the requisite double bonds within the two rings, ultimately leading to the fully conjugated this compound system.

Advanced Synthetic Techniques for this compound and its Analogs

More recent synthetic efforts have focused on developing more efficient and versatile methods, often employing metal catalysis to construct spirocyclic systems with greater control and in fewer steps.

Lewis acid catalysis has emerged as a powerful tool for constructing complex molecular architectures, including spirocycles. Lewis acids can activate substrates to facilitate bond formation, enabling efficient annulation (ring-forming) reactions. While not always applied to the parent spiro[4.4]nonatetraene, this strategy is highly effective for synthesizing complex analogs.

One such method involves the Lewis acid-catalyzed [3+2] annulation of spirocyclic donor-acceptor cyclopropanes with olefins to create highly functionalized bis-spirocyclopentane oxindole (B195798) frameworks. rsc.org Another advanced approach is the one-pot domino reaction of specific acrylates with aminobenzamides, catalyzed by a Lewis acid like bismuth(III) triflate, to construct novel spiro[pyrrole-3,2′-quinazoline] derivatives. nih.gov This reaction proceeds through the formation of a pyrrole-2,3-dione intermediate, which then undergoes spiro-annulation. nih.gov These methods highlight the utility of Lewis acids in promoting complex cyclizations to access diverse spirocyclic systems.

Table 2: Lewis Acids in Spiro-Annulation for Analog Synthesis

Lewis Acid Catalyst Reactants Product Type Reference
Various (e.g., Sc(OTf)₃) Spirocyclic Donor-Acceptor Cyclopropanes, exo-heterocyclic olefins Dispiro-2,3-dioxopyrrolidine[cyclopentane]oxindole rsc.org

Organometallic reagents and catalysts have become indispensable in modern organic synthesis. Their application to spirocycle synthesis allows for novel transformations and increased efficiency. Palladium and rhodium complexes, in particular, have been used to mediate unique rearrangements and C-H insertion reactions to form spiro systems. rsc.org

A notable example is the palladium(II)-mediated rearrangement of a carboxy-substituted spiro[4.4]nonatriene. beilstein-journals.orgnih.gov This transformation, which proceeds through an oxidative Heck cascade, converts the spirocycle into an annulated fulvene (B1219640) derivative via a novel 1,5-vinyl shift from a vinyl-palladium intermediate. beilstein-journals.orgnih.gov This reaction connects two important classes of π-conjugated molecules and expands the known reactivity of spiro[4.4]nonatrienes. beilstein-journals.org

A highly advanced strategy for C-C bond formation involves the 1,1-carboboration reaction. This process typically involves the reaction of an organoborane with an alkyne, where both the boron atom and a carbon group from the borane (B79455) add across the same carbon of the triple bond. The use of highly electrophilic boranes, such as those containing pentafluorophenyl groups (e.g., RB(C₆F₅)₂), has significantly broadened the scope of this reaction, allowing it to proceed rapidly under mild conditions with simple terminal alkynes.

This methodology can be applied to the synthesis of complex cyclic and spirocyclic systems. For instance, the reaction of bisalkynyl substrates (compounds containing two triple bonds) with these powerful borane reagents can initiate reaction sequences involving selective 1,1-carboboration steps to form functionalized metallacyclic products. By designing a suitable bisalkynylmetal precursor, where the two alkyne units are tethered to a central metal or main group element, it is conceivable to devise a pathway where a subsequent cyclization after the 1,1-carboboration event leads to the formation of a spirocyclic framework. This approach represents a cutting-edge strategy for accessing highly substituted this compound derivatives.

Organometallic Reagent Applications in Spiro System Synthesis

Synthesis of Metalla-Spiroaromatics

The direct synthesis of metalla-spiroaromatics featuring the this compound core is not extensively documented in the literature. However, related synthetic strategies for other spirocyclic systems involving heteroatoms provide insights into potential synthetic routes. One such example is the synthesis of spiro[4.4]thiadiazole derivatives. This is achieved through a double [3+2] 1,3-dipolar cycloaddition of nitrilimines, generated in situ from hydrazonyl chlorides, with carbon disulfide. This method is notable for its operational simplicity and mild reaction conditions, proceeding without the need for a transition-metal catalyst and with straightforward purification.

While not a direct analogue, this reaction showcases a pathway to spirocyclic systems with heteroatoms at the spiro-center, suggesting that with appropriate precursors, similar cycloaddition strategies could potentially be explored for the synthesis of metalla-spiroaromatics containing the spiro[4.4]nonatetraene framework. The key would be the identification of suitable organometallic precursors that can undergo analogous cycloaddition reactions.

Cycloalkylation Reactions in this compound Formation

A foundational method for the synthesis of this compound involves cycloalkylation reactions. The first reported synthesis of this compound by Semmelhack, Foos, and Katz in 1973 employed a direct approach starting from readily available reagents. princeton.edu This seminal work laid the groundwork for accessing this spiroconjugated system.

A more general approach to the spiro[4.4]nonane system, which is the saturated core of the target molecule, has been described in the context of the total synthesis of the antitumor antibiotic fredericamycin A. This methodology involves a regioselective free radical cyclization, demonstrating another powerful strategy for constructing the spiro[4.4]nonane skeleton. The process involves the introduction of a halogen atom to a cyclic 1,3-diketone, followed by a halogen transfer radical cyclization and subsequent reductive elimination of the halogen. This approach highlights the utility of radical chemistry in forming the spirocyclic core.

Cycloalkylation Strategy Starting Materials Key Transformation Reference
Semmelhack SynthesisDiethyl malonate, Allyl bromideDialkylation followed by ring formation princeton.edu
Radical CyclizationCyclic 1,3-diketoneHalogen transfer radical cyclization

Methodologies for Yield Enhancement and Purification in this compound Synthesis

The enhancement of yield and effective purification are critical aspects of any multi-step organic synthesis, particularly for strained and reactive molecules like this compound. General principles of organic synthesis can be applied to optimize the formation and isolation of this compound.

Yield Enhancement:

Reaction Conditions: Careful control of temperature, reaction time, and stoichiometry of reagents is crucial. For the initial dialkylation, for instance, the choice of base and solvent can significantly impact the efficiency of the reaction and minimize side products.

Minimizing Transfers: Reducing the number of transfers of material between reaction vessels can minimize mechanical losses.

Purification:

The purification of hydrocarbons like this compound typically relies on chromatographic and distillation techniques. The choice of method depends on the physical properties of the compound and the nature of the impurities.

Purification Method Principle Applicability to this compound
Fractional Distillation Separation based on differences in boiling points.Potentially useful for separating the final product from non-volatile impurities or solvents. Given its hydrocarbon nature, it is likely to be volatile.
Column Chromatography Separation based on differential adsorption of compounds to a stationary phase.A common and effective method for purifying organic compounds. A non-polar stationary phase like silica (B1680970) gel with a non-polar eluent would likely be suitable for this non-polar hydrocarbon.
Recrystallization Purification of a solid based on differences in solubility in a particular solvent at different temperatures.If this compound is a solid at room temperature, recrystallization could be an effective final purification step to obtain a highly pure sample.
Sublimation Purification of a solid by transitioning it directly from the solid to the gas phase, leaving non-volatile impurities behind.This method is suitable for compounds with a relatively high vapor pressure and thermal stability.

It is important to note that due to the strained nature of this compound, purification methods should be conducted under mild conditions to avoid decomposition or rearrangement.

Molecular Electronic Structure and Spectroscopic Investigations

Experimental Spectroscopic Elucidation of Electronic States

The theoretical concepts of spiroconjugation and the resulting electronic state manifold have been investigated and confirmed through experimental techniques, most notably electron-energy-loss spectroscopy (EELS). researchgate.net

Gas-phase EELS has been a powerful tool for probing the electronic structure of spiro[4.4]nona-1,3,6,8-tetraene, allowing for the identification and characterization of its excited states. researchgate.net

EELS studies have successfully identified several triplet excited states in this compound. researchgate.net The lowest observed triplet state was found at an excitation energy of 2.98 eV. researchgate.net Additionally, a band of three overlapping triplet states was characterized in the energy range of 4.5 to 5.0 eV. researchgate.net

Table 1: Triplet Excited States of this compound Identified by EELS

State DescriptionExcitation Energy (eV)
Lowest Triplet State2.98
Overlapping Triplet States4.5 - 5.0

Data sourced from gas-phase electron-energy-loss spectroscopy studies. researchgate.net

The same gas-phase EELS investigations also provided evidence for a number of singlet excited states. researchgate.net These were characterized as both valence and Rydberg singlet states, further completing the experimental picture of the molecule's electronic structure. researchgate.net

Electronic Absorption Spectroscopy in Cryogenic Matrices

Electronic absorption spectroscopy performed in cryogenic matrices has been instrumental in characterizing the excited states of the ionic species of this compound. researchgate.net

Studies using electronic absorption spectroscopy in cryogenic matrices have provided significant insights into the electronic transitions of the radical cation and anion of this compound. For the positive ion, several electronic states have been identified. A particularly noteworthy feature is the richly structured first absorption band observed at 1.27 eV. researchgate.net This technique also successfully revealed the first electronic transition of the radical anion. researchgate.net The difference observed in the anion excitation energies between the gas phase and the condensed phase has been attributed to the Jahn-Teller distortion of the anion's ground state. researchgate.net

Photoelectron Spectroscopy (PES) of this compound

Photoelectron spectroscopy (PES) is a powerful technique used to probe the electronic structure of molecules by measuring the kinetic energy of photoelectrons emitted upon ionization. libretexts.org

The photoelectron spectrum of this compound provides crucial information about its ionization energies. The vertical ionization energy has been determined to be 7.99 eV. nist.gov The analysis of the first photoelectron bands reveals vibrational progressions, which offer insights into the vibrational modes of the resulting cation. researchgate.net This fine structure arises from the transitions to different vibrational levels of the cation upon electron ejection. libretexts.org

Ionization Energy Data for this compound
Ionization Energy (eV) Method
7.99Photoelectron Spectroscopy (PE)

Table 1. Vertical ionization energy of this compound determined by photoelectron spectroscopy. nist.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Cationic Species

Infrared (IR) spectroscopy has been employed to investigate the vibrational modes of the ground state of the this compound cation in a cryogenic matrix. researchgate.net This technique provides direct information about the molecular vibrations and, consequently, the structure and bonding within the cationic species. The experimental IR spectrum has been successfully rationalized through quantum-chemical calculations, which aid in the assignment of the observed vibrational bands. researchgate.net

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are indispensable tools for understanding and interpreting the experimental spectroscopic data of this compound and its ions.

Density Functional Theory (DFT) Approaches for this compound

Density Functional Theory (DFT) calculations have been successfully applied to rationalize a wide range of properties of this compound. These calculations have been instrumental in understanding the triplet and singlet excitation energies of the neutral molecule, the excitation energies of the radical cation, its infrared spectrum, and the vibrational modes excited in the first electronic absorption band. researchgate.net Furthermore, DFT has been used to calculate the energies of the ground and first excited states of the anion. researchgate.net These theoretical approaches, often used in conjunction with methods like CASSCF/CASPT2, provide a robust framework for interpreting complex spectroscopic observations. researchgate.net

Ab Initio Methods (CASSCF/CASPT2) for Excited State Predictions

The accurate prediction of the excited states of this compound necessitates the use of sophisticated ab initio methods that can adequately account for electron correlation. The Complete Active Space Self-Consistent Field (CASSCF) method, followed by second-order perturbation theory (CASPT2), has proven to be a powerful tool for this purpose.

Quantum-chemical calculations using the CASSCF/CASPT2 methodology have been instrumental in rationalizing the complex electronic structure of this compound. These calculations have successfully interpreted the singlet and triplet excitation energies of the neutral molecule. Experimental observations from electron-energy-loss spectroscopy in the gas phase have identified the lowest triplet state at an energy of 2.98 eV. Furthermore, a cluster of three overlapping triplet states has been observed in the 4.5 to 5.0 eV range. These experimental findings are well-supported by the CASSCF/CASPT2 calculations, which provide a theoretical framework for understanding the nature and energetics of these excited states. The calculations highlight the importance of considering the through-space interactions inherent in the spiro-conjugated system.

Time-Dependent (TD) Response Theory for Excitation Energies and Oscillator Strengths

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the excitation energies and oscillator strengths of molecules, providing valuable insights into their electronic absorption spectra. For this compound, TD-DFT calculations, in conjunction with experimental techniques, have been employed to understand its electronic transitions.

The electronic absorption spectrum of this compound reveals a number of valence and Rydberg singlet excited states. TD-DFT calculations have been crucial in assigning these transitions and have shown good agreement with experimental data. The application of TD-DFT has helped to rationalize the observed red shift in the UV spectrum of this compound when compared to related, less conjugated spiro-compounds, a phenomenon attributed to the effects of spiroconjugation. While specific oscillator strengths are not detailed in the available literature abstracts, the successful rationalization of the electronic spectrum implies a good correlation between the calculated and experimental values.

Below is a table summarizing the calculated and experimental excitation energies for this compound.

StateExperimental Excitation Energy (eV)Computational MethodCalculated Excitation Energy (eV)
Lowest Triplet State2.98CASSCF/CASPT2-
Triplet States4.5 - 5.0CASSCF/CASPT2-

Basis Set Selection and Assessment of Computational Models for this compound Systems

The choice of basis set is a critical factor in obtaining accurate results from quantum-chemical calculations. For molecules like this compound, which possess a complex electronic structure, a careful selection and assessment of the basis set are necessary.

While the primary research on the electronic structure of this compound does not specify the exact basis sets used in the abstracts, it is standard practice for CASSCF/CASPT2 and TD-DFT calculations on such systems to employ well-established basis sets like those from the Pople (e.g., 6-31G*, 6-311+G**) or Dunning (e.g., cc-pVDZ, aug-cc-pVTZ) families. The selection would have been guided by the need to balance computational cost with the accurate description of both valence and diffuse (Rydberg) orbitals. The successful rationalization of the experimental spectroscopic data suggests that the chosen computational models, including the basis sets, were appropriate for capturing the essential physics of the molecule's electronic transitions.

X-ray Structural Analysis for Geometric Elucidation

X-ray crystallography provides the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. For this compound, X-ray structural analysis has been crucial in confirming its unique spiro-geometry and in understanding the structural consequences of spiroconjugation.

The molecular structure of this compound has been determined by X-ray diffraction. These studies have confirmed the D2d symmetry of the molecule in its ground state. The analysis of bond lengths and angles reveals subtle but significant distortions arising from spiroconjugation. Specifically, a slight shortening of the double bonds and a small elongation of the single bonds connected to the central spiro atom are observed. These experimental findings are in good agreement with theoretical predictions from ab initio calculations. The precise geometric parameters obtained from X-ray analysis provide a critical benchmark for validating and refining computational models of this and related spiro-conjugated systems.

Below is a table summarizing key geometric parameters for this compound.

ParameterValue
Point Group SymmetryD2d
C-C Single Bond Length (spiro-center)Slightly elongated
C=C Double Bond LengthSlightly shortened

Aromaticity and Antiaromaticity in Spiro 4.4 Nona 1,3,6,8 Tetraene Systems

Theoretical Underpinnings of Spiroaromaticity and Spiroantiaromaticity

The theoretical basis for spiroaromaticity and spiroantiaromaticity lies in the orbital interactions between the two perpendicular rings of a spiro compound. stackexchange.com This interaction, known as spiroconjugation, involves the overlap of p-orbitals on atoms adjacent to the central spiro carbon. stackexchange.com

Spiroconjugation leads to the splitting of the interacting π molecular orbitals into new bonding and antibonding combinations. When two filled molecular orbitals interact, the net result is a destabilization because the newly formed antibonding orbital is raised in energy more than the bonding orbital is lowered. stackexchange.com

In the case of Spiro[4.4]nona-1,3,6,8-tetraene, each of the two cyclopentadiene (B3395910) rings contains a 1,3-butadiene (B125203) fragment. The highest occupied molecular orbitals (HOMOs) of these butadiene units (Ψ2) have the correct symmetry to interact through space. stackexchange.com Since both of these interacting orbitals are filled with electrons, the interaction results in a net electronic destabilization, a phenomenon that defines spiroantiaromaticity. stackexchange.com Conversely, if a filled orbital interacts with an empty orbital, the result is a net stabilization of the electrons in the filled orbital, leading to spiroaromaticity. stackexchange.com

The distinction between stabilizing and destabilizing spiroconjugation can be categorized using a rule analogous to Hückel's rule for monocyclic aromaticity. stackexchange.comwikipedia.org Systems with a total of 4n π-electrons participating in the spiroconjugation are destabilized and considered spiroantiaromatic, whereas systems with 4n+2 π-electrons are stabilized and considered spiroaromatic. stackexchange.commasterorganicchemistry.com

This compound has a total of eight π-electrons (four from each ring), which fits the 4n rule (where n=2). This classifies it as a spiroantiaromatic compound, consistent with the destabilization predicted by its molecular orbital interactions. stackexchange.com In contrast, a compound like spiro[2.4]heptatriene, with six participating π-electrons (four from the cyclopentadiene ring and two from the cyclopropene (B1174273) ring), follows the 4n+2 rule (where n=1) and is considered spiroaromatic due to the net stabilization of its π-electrons. stackexchange.com

Experimental Evidence for Spiroconjugative Effects

Experimental studies have provided tangible evidence supporting the theoretical concepts of spiroconjugation in compounds like this compound.

Ultraviolet (UV) spectroscopy is a key tool for observing the effects of conjugation. msu.edu Extended conjugation typically leads to a shift in the absorption maximum (λmax) to longer wavelengths, an effect known as a bathochromic or red shift. libretexts.orgutoronto.ca In spiroconjugated systems, this effect is also observed.

The synthesis and spectral analysis of this compound revealed significant evidence of spiroconjugation. princeton.edu When its UV spectrum was compared to related compounds lacking the full spiroconjugation, such as spiro[4.4]nona-1,3,7-triene and spiro[4.4]nona-1,3-diene, a notable bathochromic shift was recorded. princeton.edu This shift to a longer wavelength, detailed in the table below, is a direct consequence of the spiroconjugative interaction narrowing the HOMO-LUMO energy gap, which is consistent with theoretical predictions for this molecule. princeton.edulibretexts.org

CompoundUV Absorption Maximum (λmax)Reference
This compound~267 nm (Red-shifted by 22 nm compared to analogs) princeton.edu
Spiro[4.4]nona-1,3,7-triene~245 nm princeton.edu
Spiro[4.4]nona-1,3-diene~245 nm princeton.edu

Photoelectron spectroscopy (PES) provides direct measurement of the binding energies of electrons in their molecular orbitals. khanacademy.orgkhanacademy.org Electronic absorption spectroscopy (UV-Vis) measures the energy required to promote an electron from an occupied orbital to an unoccupied one. libretexts.org A correlation between these two techniques is expected, as the energies of electronic transitions are dependent on the energies of the molecular orbitals involved.

For this compound, the spiroconjugative interaction between the two perpendicular butadiene moieties causes the HOMOs of the individual rings to split into two new orbitals of different energies. PES would be expected to show two distinct ionization potentials corresponding to the removal of an electron from each of these newly formed, non-degenerate orbitals. Consequently, the electronic absorption spectrum would display transitions originating from these split orbitals to one or more LUMOs. The energy difference between the split orbitals observed in the PES spectrum would directly correlate with the energy differences seen in the electronic absorption bands, providing powerful evidence for the orbital interactions central to spiroconjugation. pitt.edu

Extension of Aromaticity Concepts to Metalla-Spiroaromatics

The concept of spiroaromaticity is not confined to all-carbon systems. The introduction of transition metals as the spiro atom has led to a diverse class of compounds known as metalla-spiroaromatics. researchgate.netnih.gov In these systems, the d-orbitals of the transition metal participate in the orbital conjugation and electron delocalization, creating novel electronic structures that are often impossible to achieve with carbon alone. researchgate.netnih.gov

Researchers have synthesized various spiro metalla-aromatics where the metal atom is the spiro center, cross-conjugating two aromatic five-membered metallacycles. researchgate.net Depending on the metal and ligands, these complexes can exhibit different geometries and electronic counts, including:

Planar 10π aromatic systems with Pd, Pt, or Rh as the spiro atom. nih.govbohrium.com

Tetrahedral systems with a manganese (Mn) spiro atom, where the metal's d-orbitals form two independent and perpendicular 6π aromatic rings. nih.govnih.gov

Octahedral tris-spiroaromatic complexes with a vanadium (V) spiro atom, resulting in a 40π Craig-Möbius aromatic system. bohrium.comresearchgate.net

These findings significantly broaden the concept of aromaticity, demonstrating that the principles of spiro-conjugation can be extended beyond traditional organic compounds to the rich and varied field of organometallic chemistry. nih.govnih.gov

Role of Transition Metals as Spiro Centers in Aromaticity

A significant evolution in the understanding of spiroaromaticity has been the introduction of transition metals as the spiro center, replacing the central carbon atom. acs.org This substitution dramatically alters the electronic structure and can induce aromaticity in systems that are otherwise antiaromatic. acs.orgnih.gov The involvement of the d-orbitals of the transition metal facilitates novel conjugation pathways that are not possible with a carbon spiro atom. researchgate.netresearchgate.net

Furthermore, the diversity of transition metals has expanded the landscape of metalla-aromatics. researchgate.net For instance, manganese has been used to create spiro compounds with two independent and perpendicular 6π planar aromatic rings. acs.orgbohrium.com Vanadium has been incorporated to form tris-spiro metalla-aromatics with an octahedral geometry and a 40π Craig–Möbius aromatic system. acs.orgnih.gov These examples underscore the profound influence of the transition metal's d-orbitals in establishing unique three-dimensional aromatic systems that are unattainable in their purely organic counterparts. researchgate.net

Influence of Spiro Center on Aromaticity
Spiro CenterResulting SystemAromatic CharacterKey Features
CarbonThis compoundAntiaromatic8π-electron system, spiroconjugation leads to destabilization. stackexchange.com
Palladium (Pd)Bis-spiro Metalla-aromaticAromatic10π-electron system, square planar geometry, d-orbital participation. acs.orgresearchgate.net
Platinum (Pt)Bis-spiro Metalla-aromaticAromatic10π-electron system, square planar geometry, d-orbital participation. acs.orgresearchgate.net
Rhodium (Rh)Bis-spiro Metalla-aromaticAromatic10π-electron system, square planar geometry, d-orbital participation. acs.orgresearchgate.net
Manganese (Mn)Bis-spiro Metalla-aromaticAromaticTwo independent 6π aromatic rings, tetrahedral geometry. acs.orgbohrium.com
Vanadium (V)Tris-spiro Metalla-aromaticCraig–Möbius Aromatic40π-electron system, octahedral geometry. acs.orgnih.gov

Computational Descriptors for Aromaticity (ISE, AICD, NICS, CMOs) in Spiro Systems

To quantify and rationalize the aromaticity of these complex spiro systems, a variety of computational descriptors are employed. These theoretical tools provide insights into the energetic, magnetic, and electronic criteria of aromaticity.

Isomerization Stabilization Energy (ISE): The ISE is an energetic criterion that evaluates aromaticity by comparing the energy of the cyclic conjugated system with that of an acyclic isomer. ineosopen.org A positive ISE value indicates aromatic stabilization, while a negative value suggests antiaromatic destabilization. This method has been shown to be reliable for strained ring systems and provides results consistent with other aromaticity indices. ineosopen.org For spiro metalla-aromatics, ISE calculations can quantify the stabilizing effect of introducing a transition metal spiro center.

Anisotropy of the Induced Current Density (AICD): AICD is a magnetic criterion that visualizes the electron density current induced by an external magnetic field. In aromatic compounds, a diatropic ring current is observed, flowing around the periphery of the ring. In antiaromatic systems, a paratropic current is induced in the ring's interior. AICD plots provide a clear visual representation of these currents, offering strong evidence for the aromatic or antiaromatic character of a molecule. This method is particularly useful for complex, non-planar systems like some spiro metalla-aromatics.

Nucleus-Independent Chemical Shift (NICS): NICS is another magnetic criterion that measures the magnetic shielding at a specific point in space, typically at the center of a ring. A negative NICS value indicates diatropic ring currents and aromaticity, while a positive value signifies paratropic ring currents and antiaromaticity. NICS calculations are a widely used and effective tool for assessing the aromaticity of both organic and organometallic compounds.

Canonical Molecular Orbitals (CMOs): The analysis of the CMOs provides insight into the electronic basis of aromaticity. In aromatic spiro systems, the involvement of the transition metal's d-orbitals in the π-conjugated system can be visualized through the shapes and energies of the molecular orbitals. researchgate.net This analysis helps to understand how the metal center facilitates electron delocalization across the entire spiro framework, leading to aromatic stabilization. nih.govresearchgate.net

Computational Descriptors for Aromaticity in Spiro Systems
DescriptorPrincipleIndication of AromaticityIndication of Antiaromaticity
Isomerization Stabilization Energy (ISE)Energetic: Compares the energy of the cyclic compound to an acyclic isomer. ineosopen.orgPositive ValueNegative Value
Anisotropy of the Induced Current Density (AICD)Magnetic: Visualizes induced electron current density.Diatropic (peripheral) ring current.Paratropic (internal) ring current.
Nucleus-Independent Chemical Shift (NICS)Magnetic: Measures magnetic shielding at the ring center.Negative ValuePositive Value
Canonical Molecular Orbitals (CMOs)Electronic: Analyzes the shapes and energies of molecular orbitals.Delocalized π-system involving metal d-orbitals. researchgate.netLocalized π-orbitals or destabilizing interactions. stackexchange.com

Reactivity Patterns and Reaction Mechanisms

Thermal Rearrangements of Spiro[4.4]nona-1,3,6,8-tetraene and Derivatives

Spiro[4.4]nonapolyenes are known to undergo skeletal rearrangements under thermal conditions. rsc.org Early studies showed that heating these structures can lead to the formation of indene (B144670) systems. rsc.org These transformations are often driven by the high strain energy within the spirocyclic system, which can facilitate facile, low-temperature rearrangements. uc.edu

A key thermal rearrangement pathway for spiro[4.4]nonene systems is the Current time information in Le Flore County, US.acs.org-sigmatropic shift, specifically a 1,5-vinyl migration. nih.govgoogle.com Semmelhack and coworkers proposed that unsubstituted spiro[4.4]nonatetraenes and related trienes can rearrange into fused 5,6-bicyclic systems through such a mechanism, although these reactions typically require high temperatures (over 100 °C) due to high activation barriers. nih.govrsc.org

More recently, a novel Pd(II)-mediated 1,5-vinyl shift has been identified in a carboxy-substituted spiro[4.4]nonatriene derivative. rsc.orgresearchgate.net This oxidative Heck cascade reaction transforms the spiro[4.4]nonatriene into aryl-substituted, enantioenriched annulated fulvenes. nih.gov The reaction proceeds through a vinyl-palladium intermediate, which then undergoes the 1,5-vinyl shift. nih.govresearchgate.net This process is significant as it demonstrates a C-C bond cleavage of the spirononatriene to yield the fused bicyclic system under milder conditions than a purely thermal rearrangement. rsc.org Mechanistic studies supported by Density Functional Theory (DFT) calculations have elucidated the proposed pathways for this C-C cleavage, favoring the 1,5-vinyl shift from a vinyl palladium species over alternatives like β-carbon elimination. nih.govrsc.org Following the vinyl shift, rapid 1,5-hydride shifts are proposed to occur, ultimately leading to the fulvenyl π-system. nih.gov

Table 1: Proposed Mechanistic Pathways for C-C Cleavage in a Substituted Spiro[4.4]nonatriene

Proposed Pathway Description Supporting Evidence/Notes
Pd(II)-Mediated 1,5-Vinyl Shift A vinyl-palladium intermediate undergoes a 1,5-vinyl migration, leading to a fused 5,6-bicycle. The catalytic cycle terminates with protodepalladation. nih.govresearchgate.net Supported by DFT calculations and empirical results. nih.govrsc.orgresearchgate.net
β-Carbon Elimination An alkyl palladium intermediate, formed after migratory insertion, undergoes β-carbon elimination. Considered unlikely due to higher kinetic barriers in such systems. nih.govrsc.org

| Dyotropic Shift | A concerted rearrangement involving two migrating groups from a vinyl palladium species. | Investigated as a possible alternative mechanism. nih.gov |

Cycloaddition Reactions Involving this compound Scaffolds

The diene moieties within the this compound scaffold are capable of participating in cycloaddition reactions, a cornerstone of organic synthesis for constructing cyclic systems.

The Intramolecular Diels-Alder (IMDA) reaction is a powerful method for synthesizing complex polycyclic molecules, where a diene and a dienophile are present in the same molecule. masterorganicchemistry.com While much literature focuses on using IMDA reactions to construct spirocycles, the principles are relevant to the reactivity of the spiro[4.4]nonatetraene scaffold itself. acs.orgnih.gov The reactivity of the cyclopentadiene (B3395910) rings in a Diels-Alder reaction is influenced by the spiro-fusion. nih.gov Spirocyclization can enhance Diels-Alder reactivity by pre-organizing the diene into a conformation suitable for cycloaddition. nih.gov

In systems where a dienophile is tethered to the spiro[4.4]nonatetraene core, an intramolecular [4+2] cycloaddition can occur. The feasibility and stereochemical outcome of such reactions are highly dependent on the length and nature of the tether connecting the diene and dienophile. masterorganicchemistry.com Generally, IMDA reactions work best when forming new five- or six-membered rings. masterorganicchemistry.com

Spiro-heterocycles are of significant interest due to their defined geometries and presence in bioactive molecules. nih.gov Cycloaddition reactions are a primary route to these structures. benthamdirect.com One relevant pathway is the [3+2] cycloaddition, which can be applied to exocyclic double bonds on rings to generate spiro-heterocyclic systems. nih.gov

For instance, the [3+2] cycloaddition of nitrile oxides or diazomethanes to a methylene-dioxolanone (a system with an exocyclic double bond) yields spiro adducts. nih.gov While not starting from this compound itself, this demonstrates a general strategy for spiro-heterocyclization. Applying this logic, reacting this compound with a 1,3-dipole could potentially lead to complex spiro-heterocyclic products, although specific examples leading to Spiro[4.4]nona-3,8-diene derivatives are not prominently documented in the provided search context. The synthesis of spirocyclic heterocycles is often achieved through a combination of organocatalysis and transition metal catalysis. nih.gov

Organometallic Reactions and Bond Activations in Spiro Systems

The interaction of spiro systems with organometallic reagents can lead to novel rearrangements and bond activations. As previously discussed, palladium catalysis can mediate a 1,5-vinyl shift in spiro[4.4]nonatriene derivatives, a process involving C-C bond activation. nih.govrsc.org The synthesis of organometallic analogues of spirocyclic compounds has also been explored, for example, by reacting ribose-derived diynes with Ru₃(CO)₁₂ to create spirocyclic ruthenium complexes. acs.org

While not a reaction of this compound, the 1,1-carboboration of dialkynyl compounds is a relevant organometallic reaction for constructing complex cyclic systems, including precursors to spirocycles. nih.gov This reaction involves the addition of both a carbon and a boron group to the same carbon atom of an alkyne. wikipedia.org

The Wrackmeyer reaction is the classic example, involving the 1,1-carboboration of a 1-alkynylmetal compound. wikipedia.org The proposed mechanism proceeds through a zwitterionic intermediate, although this can be substrate-dependent. wikipedia.org

Table 2: General Mechanism for Wrackmeyer-type 1,1-Carboboration

Step Description Intermediate
1. Nucleophilic Attack The electron-rich alkyne attacks the electrophilic borane (B79455). A zwitterionic intermediate is proposed to form. wikipedia.org
2. 1,2-Migration A substituent (e.g., a metal or alkyl group) migrates from the alkyne's β-carbon to the α-carbon. wikipedia.org This step forms the final alkenylborane product.

| 3. Product Formation | The reaction yields a substituted alkenylborane. | The resulting C-B bond is a versatile handle for further chemical transformations. wikipedia.org |

The use of highly electrophilic boranes, such as those with pentafluorophenyl groups (B(C₆F₅)₂), significantly broadens the scope of this reaction, allowing it to proceed under mild conditions even with terminal alkynes. nih.govrsc.org Importantly, sequential 1,1-carboboration of geminal bis(alkynyl) compounds can lead to the formation of boryl-substituted heterocycles like phospholes and thiophenes, showcasing its power in ring-forming reactions. nih.gov

Electrophilic and Nucleophilic Substitution Processes in Spiro[4.4]nonatetraenes

The reactivity of this compound in substitution reactions is dictated by the electronic properties of its two perpendicular cyclopentadiene rings. The through-space interaction of the π-molecular orbitals, known as spiroconjugation, leads to a splitting of the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs). youtube.com This electronic feature is central to understanding its behavior towards electrophiles and nucleophiles.

Electrophilic Substitution: In a typical electrophilic aromatic substitution, an electrophile attacks an electron-rich aromatic system. youtube.com For this compound, the cyclopentadiene rings serve as the electron-rich centers. The spiroconjugation results in a net destabilization for this 8π-electron system, rendering it antiaromatic in nature. masterorganicchemistry.com This destabilization implies a higher energy HOMO, which might suggest increased reactivity towards electrophiles compared to a non-conjugated diene. However, the reaction's progression is complex. Attack by an electrophile would lead to a cationic intermediate. The stability of this intermediate, and thus the reaction's feasibility, would be influenced by how the positive charge is delocalized across the remaining π-system and the potential disruption of the spiroconjugation. Groups that can donate electrons to the ring system generally stabilize the cationic intermediate, accelerating the reaction. open.ac.uk

Nucleophilic Substitution: Nucleophilic aromatic substitution typically requires an aromatic ring to be electron-deficient, often facilitated by the presence of strong electron-withdrawing groups. nih.gov The substrate, this compound, does not inherently possess such features. Therefore, standard nucleophilic substitution reactions, where a nucleophile displaces a leaving group on the ring, are not expected to be favorable. nih.govjocpr.com For such a reaction to occur, the substrate would likely need to be modified with a suitable leaving group and activating groups, or the reaction would have to proceed through a different mechanism, such as the formation of an anion radical intermediate.

Investigation of Radical Ion Reactivity of this compound

The radical ion chemistry of this compound has been a subject of detailed spectroscopic and theoretical investigation, providing significant insights into its electronic structure. youtube.commasterorganicchemistry.com The formation of both radical cations (positive ions) and radical anions (negative ions) has been studied, revealing how the removal or addition of an electron affects the spiroconjugated system.

The electronic structure of the neutral molecule and its radical ions has been probed using a variety of methods, including electron-energy-loss spectroscopy, electronic-absorption spectroscopy in cryogenic matrices, and IR spectroscopy, supported by quantum-chemical calculations. masterorganicchemistry.com

Radical Anion: The radical anion is formed by the attachment of an electron. Studies have identified the ground state of the negative ion with an electron attachment energy of 0.8 eV. An excited state, corresponding to the temporary attachment of an electron to the 2b₁ molecular orbital, was observed at an attachment energy of 2.7 eV. masterorganicchemistry.com

Radical Cation: The radical cation, formed by removing an electron, has also been characterized. Electronic-absorption spectroscopy revealed several excited states for the positive ion, with a distinct, richly structured first band appearing at 1.27 eV. masterorganicchemistry.com The vibrations of the cation's ground state were also probed using IR spectroscopy in a cryogenic matrix. masterorganicchemistry.com

These studies confirm the significant effects of spiroconjugation on the molecule's properties. The correspondence between the electronic states of the radical cation and anion is a direct consequence of the spiroconjugation between the two identical cyclopentadiene rings within the D₂d symmetry of the molecule. masterorganicchemistry.com

Table 1: Spectroscopic Data for this compound and its Radical Ions

SpeciesMethodObserved FeatureEnergy (eV)Assignment
Neutral MoleculeElectron-Energy-Loss SpectroscopyLowest Triplet State2.98Triplet Excitation
Radical AnionElectron-Impact ExcitationGround State0.8Electron Attachment
Radical AnionElectron-Impact ExcitationExcited State2.7Electron Attachment to 2b₁ MO
Radical CationElectronic-Absorption SpectroscopyFirst Absorption Band1.27Electronic Transition

This table is based on data from the investigation of the electronic structure of spiro[4.4]nonatetraene and its radical ions. masterorganicchemistry.com

Proposed Mechanisms for Related Aminal Reductions with Spiro Implications

An aminal is a functional group with two amine groups attached to the same carbon atom. wikipedia.org The reduction of aminals, particularly cyclic aminals, to amines is a key transformation in organic synthesis. These reactions typically proceed via the formation of an iminium ion intermediate upon cleavage of a carbon-nitrogen bond, which is then reduced by a hydride source like lithium aluminum hydride or sodium cyanoborohydride. masterorganicchemistry.comarchive.org

While no direct studies exist on the reduction of aminals derived from or related to this compound, we can propose potential mechanistic implications based on the behavior of other spirocyclic systems. The stereochemical outcome and reactivity in such reductions can be significantly influenced by the rigid, three-dimensional structure of a spirocyclic framework.

Hypothetical Spiro-Aminal Reduction: Consider a hypothetical aminal embedded in a spirocyclic system. The reduction mechanism would still likely involve the formation of an iminium ion. However, the spiro-center would impose significant conformational rigidity. This rigidity could influence the reaction in several ways:

Stereoselectivity: The fixed spatial arrangement of the rings could direct the approach of the reducing agent to one face of the iminium ion, leading to high stereoselectivity in the formation of the final amine product. This is a common strategy in asymmetric synthesis, where chiral spirocyclic ligands are used to control the stereochemistry of metal-catalyzed reactions. For instance, chiral spiro phosphonamidite ligands have been used in highly efficient Rh-catalyzed asymmetric hydrogenations. organic-chemistry.org

Rate of Reaction: The stability of the intermediate iminium ion could be affected by the spirocyclic structure. Strain within the rings or electronic effects from the spiro-system could either accelerate or decelerate the formation of the iminium ion and its subsequent reduction. Studies on the hydrolysis of cyclic aminals have shown that the stability, and thus reactivity, is mainly dependent on the conformational energy of the ring system. nih.gov

Therefore, while the fundamental mechanism of aminal reduction would remain, the presence of a spirocyclic framework, such as that in this compound, would be expected to have profound implications for the reaction's stereochemical course and efficiency.

Advanced Research Directions and Future Perspectives

Exploration of Novel Spiroconjugated Molecular Architectures

The fundamental structure of Spiro[4.4]nona-1,3,6,8-tetraene serves as a foundational building block for a vast array of more complex and functionally diverse spiroconjugated molecules. Future research will undoubtedly focus on the rational design and synthesis of novel architectures that leverage the unique through-space electronic interactions inherent to the spiro[4.4]nonane core.

One promising avenue is the synthesis of extended spiro-polycyclic aromatic hydrocarbons (PAHs). acs.orgrsc.org By annulating aromatic units onto the cyclopentadiene (B3395910) rings, researchers can create rigid, three-dimensional π-systems with tailored electronic and photophysical properties. rsc.orgmdpi.com These new molecules could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com The synthesis of a spiro-fused hexa-peri-hexabenzocoronene dimer is a testament to the feasibility of creating such large, well-defined spiro-PAHs. rsc.org

Furthermore, the incorporation of heteroatoms into the spiro[4.4]nonane framework is a key area for exploration. Introducing elements like boron, nitrogen, silicon, or germanium as the spiro-center can dramatically alter the electronic properties and reactivity of the molecule. nih.govrsc.org For instance, the synthesis of spirobiacridine diradicals with silicon and germanium spiro-centers has demonstrated that the nature of the spiro-atom influences intramolecular magnetic interactions. rsc.org Similarly, furan-containing spiro-fused PACs have shown distinct photophysical properties compared to their thiophene (B33073) analogs due to the higher electron-richness of the furan (B31954) unit. mdpi.comnih.gov

Integration of this compound Motifs in Complex Chemical Systems

The integration of the this compound motif into larger, more complex chemical systems is a critical step towards realizing its potential in materials science and medicinal chemistry. The rigid, well-defined three-dimensional structure of the spiro-core makes it an attractive scaffold for the construction of advanced materials and biologically active molecules. nih.govresearchgate.net

In the realm of materials science, spiro-conjugated systems are being investigated for their potential in single-molecule electronics. Theoretical studies suggest that spiro-conjugated junctions can exhibit complete destructive quantum interference in the resonant-transport regime, leading to a current blockade. hw.ac.uk This property could be harnessed to create molecular switches and other functional molecular electronic devices. hw.ac.ukacs.org

In medicinal chemistry, spirocyclic scaffolds are of growing interest due to their unique conformational properties and their ability to present substituents in a well-defined spatial arrangement, which is crucial for interaction with biological targets. researchgate.netrsc.orgacs.org The this compound core, with appropriate functionalization, could serve as a novel platform for the development of new therapeutic agents. For example, novel spiro compounds have been designed and synthesized as potent and reversible inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL), which is a target for central nervous system-related diseases. nih.gov

Development of Enhanced Computational Models for Predicting Spiroconjugation and Reactivity

As the complexity of spiro-systems under investigation grows, the development of more sophisticated and accurate computational models becomes paramount. While early theoretical methods provided foundational insights into spiroconjugation, they sometimes underestimated the magnitude of through-space π-interactions. researchgate.net Modern density functional theory (DFT) and other advanced computational techniques are now essential tools for predicting the electronic structure, spectroscopic properties, and reactivity of these molecules. tandfonline.combarbatti.orgmdpi.com

Future computational work will likely focus on several key areas. Firstly, improving the accuracy of calculations for excited states is crucial for designing new photophysically active materials. barbatti.org Secondly, developing models that can accurately predict the charge transport properties of spiro-conjugated molecular junctions will accelerate the discovery of new materials for molecular electronics. hw.ac.uk Finally, computational studies will be instrumental in elucidating the mechanisms of novel reactions involving this compound and its derivatives, guiding synthetic efforts towards desired products. nih.gov For instance, DFT calculations were crucial in understanding the rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes. nih.gov

Uncovering Undiscovered Reactivity Pathways and Transformations of this compound

The rich electronic structure of this compound suggests a wealth of unexplored reactivity. While its synthesis and basic properties have been known for some time, the full extent of its chemical transformations remains to be uncovered. princeton.eduacs.org

One area of interest is the chemistry of its radical ions. The electronic structure of the radical anion and cation of spiro[4.4]nonatetraene has been studied, revealing the distribution of spin and charge across the molecule. researchgate.net This fundamental understanding opens the door to exploring the use of these species as intermediates in novel synthetic transformations or as components in redox-active materials.

Another promising direction is the use of transition metal catalysis to activate and functionalize the spiro-core. acs.orgchemrxiv.org Palladium-catalyzed intramolecular arylation has been successfully used to synthesize spiro-PAHs. acs.org The development of new catalytic methods will enable the selective functionalization of the spiro[4.4]nonane skeleton, providing access to a wider range of derivatives with tailored properties. The rearrangement of a spiro[4.4]nonatriene to annulated fulvenes through a palladium(II)-mediated 1,5-vinyl shift highlights the potential for discovering unexpected and synthetically valuable transformations. nih.govresearchgate.net

Methodological Advancements in Spectroscopic Characterization of Transient Spiro Species

The study of reactive and transient intermediates is fundamental to understanding reaction mechanisms. nih.gov For spiro-systems, the development of advanced spectroscopic techniques is crucial for characterizing short-lived species, such as radical ions and excited states.

Time-resolved spectroscopy, in conjunction with computational chemistry, has proven to be a powerful tool for investigating the photophysical behavior of complex spiro-compounds. barbatti.org Future advancements in this area will allow for a more detailed understanding of the dynamics of energy and charge transfer in these systems.

Furthermore, techniques such as electron paramagnetic resonance (EPR) spectroscopy are invaluable for studying the electronic structure of radical species derived from this compound. rsc.org The application of these and other advanced spectroscopic methods will be essential for validating computational predictions and for gaining a deeper insight into the fundamental properties of these fascinating molecules. The characterization of transient intermediates in enzymatic reactions serves as an inspiration for the level of detail that could be achieved in studying the transient species of spiro-compounds. nih.gov

Q & A

Q. What are the established synthetic methodologies for Spiro[4.4]nona-1,3,6,8-tetraene derivatives, and how do reaction conditions influence yield and purity?

this compound derivatives are commonly synthesized via 1,3-dipolar cycloaddition reactions. For example, nitrilimine intermediates generated in situ from hydrazonyl halides react with CS₂ under transition-metal-free conditions to yield spiro[4.4]thiadiazole derivatives with high yields (up to 96%) . Key factors include:

  • Base selection : Triethylamine is often used to eliminate HCl and generate reactive intermediates.
  • Solvent and temperature : Mild conditions (e.g., room temperature in THF) minimize side reactions.
  • Purification : Chromatography or recrystallization ensures high purity, as evidenced by LCMS and elemental analysis .

Q. How can researchers effectively characterize the structural and electronic properties of this compound using spectroscopic techniques?

1H/13C NMR is critical for structural elucidation. For example:

  • Spiro[4.4]nonadiene-1,3 exhibits distinct high-field δ 5.6–6.0 ppm signals for "inner" olefinic protons, with coupling constants (J = 9–12 Hz) confirming spiro-conjugation .
  • IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹ in spiro[indole-pyrrole] derivatives) .
  • LCMS validates molecular weight, with observed m/z matching calculated values (e.g., [M+H]+ at 683.7 for spiro-androsterone derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the formation pathways of this compound derivatives in transition-metal-free reactions?

Two proposed pathways for spiro compound formation include:

  • 1,3-Dipolar cycloaddition : Nitrilimine intermediates react with CS₂ in a double cycloaddition, forming the spiro core .
  • Decarboxylative elimination : Palladium-catalyzed pathways involve reversible ester formation and phosphine-mediated decarboxylation to generate conjugated tetraenes . Computational modeling supports proximity-driven bond formation between electrophilic vinyl groups and nucleophilic α-carbons .

Q. How do substituent variations at specific positions influence the electronic configuration and reactivity of this compound?

  • Boron substituents : In 5-silathis compound, boron atoms enhance bioactivity by acting as micronutrient carriers in plants, improving embryonic development .
  • Nitrogen positioning : 2,7-Diazaspiro[4.4]nonan-1-one derivatives show altered reactivity and binding affinity due to nitrogen placement, enabling applications in drug design .

Q. What strategies are recommended to resolve contradictions in NMR spectral assignments for this compound derivatives?

  • Iterative simulations : Match experimental 1H/13C NMR data (e.g., δC 120–140 ppm for spiro carbons) with computed coupling constants .
  • Selective decoupling : Differentiate overlapping signals by irradiating specific protons (e.g., distinguishing "inner" vs. "outer" olefinic protons in spiro[4.4]nonadiene) .

Q. What are the emerging applications of this compound derivatives in bioactive compound development?

  • Plant science : 5-Silathis compound, when used as a foliar spray, enhances boron uptake in Eruca vesicaria, improving growth metrics .
  • Antiparasitic activity : Derivatives like milbemycin-oxime (co-occurring in spiro extracts) show insecticidal properties .

Q. How can computational methods complement experimental data in elucidating the aromaticity and stability of this compound systems?

  • Diabatization analysis : Quantifies charge-transfer states in donor-acceptor spiro systems (e.g., XAC-CM derivatives), explaining enhanced TADF (thermally activated delayed fluorescence) .
  • Aromaticity indices : NICS (Nucleus-Independent Chemical Shift) calculations resolve debates on spiro-aromaticity by comparing magnetic shielding in fused vs. spiro-conjugated systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.